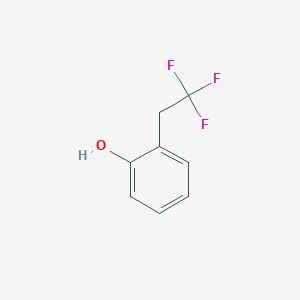

2-(2,2,2-Trifluoroethyl)phenol

Vue d'ensemble

Description

“2-(2,2,2-Trifluoroethyl)phenol” is a fluorinated organic compound . It’s also known as TFEP or 2,2,2-Trifluoroethyl phenol.

Synthesis Analysis

The synthesis of “2-(2,2,2-Trifluoroethyl)phenol” and its derivatives has been reported in several studies. For instance, a novel process for the synthesis of phenoxyethyl derivatives, including “2-(2,2,2-Trifluoroethyl)phenol”, has been described . Another study reported the synthesis of a novel fluorinated polymer using “2-(2,2,2-Trifluoroethyl)phenol” as a monomer .Molecular Structure Analysis

The molecular structure of “2-(2,2,2-Trifluoroethyl)phenol” consists of a phenol group attached to a trifluoroethyl group . The trifluoroethyl group is characterized by three fluorine atoms attached to a carbon atom, which is then attached to the phenol group.Chemical Reactions Analysis

“2-(2,2,2-Trifluoroethyl)phenol” can participate in various chemical reactions. For example, it has been used as a solvent to control nucleophilic peptide arylation . It also serves as a source of the trifluoroethoxy group for various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,2,2-Trifluoroethyl)phenol” are influenced by the presence of the trifluoroethyl group. This group makes the compound more acidic compared to regular phenol . The compound is also known to be a colorless, water-miscible liquid .Applications De Recherche Scientifique

- TFEP has been utilized in enantioselective synthesis. For instance, lipase LIP from Pseudomonas aeruginosa catalyzed the alcoholysis of racemic 4-(1-acetoxy-2,2,2-trifluoroethyl)phenyl acetate, yielding (S)-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol with high enantiomeric excess (e.e.) .

- TFEP serves as a reference standard for pharmaceutical testing. Researchers use it to validate accurate results in drug development and quality control .

- BTFEP (bis(2,2,2-trifluoroethyl)phosphonate) enables the microwave-assisted synthesis of cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates. This method is simple, additive-free, and conducted under non-inert conditions .

Enantioselective Synthesis

Reference Standard in Pharmaceutical Testing

Microwave-Assisted Synthesis of H-Phosphonates

Safety and Hazards

Orientations Futures

The future research directions for “2-(2,2,2-Trifluoroethyl)phenol” could involve further exploration of its properties and potential applications. For instance, its use as a cosolvent in experimental studies of peptides and proteins could be further investigated . Additionally, its potential use in the synthesis of novel fluorinated polymers could be explored .

Mécanisme D'action

Target of Action

Similar compounds such as 4-(2,2,2-trifluoroethyl)-l-phenylalanine have been shown to interact with tyrosine–trna ligase, a cytoplasmic enzyme in humans .

Mode of Action

It is known that trifluoroethyl groups can influence the electrostatic properties of molecules . This could potentially affect the interaction of 2-(2,2,2-Trifluoroethyl)phenol with its targets.

Biochemical Pathways

Similar compounds have been used in the synthesis of benzofused heterocycles, suggesting that 2-(2,2,2-trifluoroethyl)phenol may also be involved in similar chemical reactions .

Result of Action

It is known that trifluoroethyl groups can influence the electrostatic properties of molecules , which could potentially affect cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,2,2-Trifluoroethyl)phenol. For example, the compound’s action may be influenced by temperature, pH, and the presence of other chemicals .

Propriétés

IUPAC Name |

2-(2,2,2-trifluoroethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHJLBPRGSTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,2-Trifluoroethyl)phenol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-methoxy-5-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2606197.png)

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2606201.png)

![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2606203.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide](/img/structure/B2606204.png)

![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2606208.png)

![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2606209.png)

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B2606210.png)